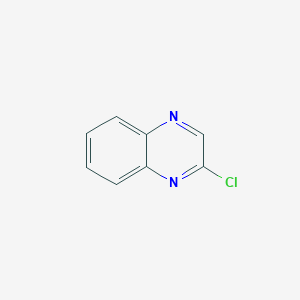

2-Chloroquinoxaline

描述

属性

IUPAC Name |

2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVGQHIAFURIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932415 | |

| Record name | 2-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-87-9 | |

| Record name | 2-Chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROQUINOXALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoxaline: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroquinoxaline (CAS No: 1448-87-9), a pivotal heterocyclic compound. Due to its versatile reactivity and the significant biological activities of its derivatives, this compound serves as a crucial building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Structure and Identifiers

This compound consists of a quinoxaline (B1680401) core, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, with a chlorine atom substituted at the 2-position.[1] This structure provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of diverse molecular architectures.[2][3]

Table 1: Identifiers and Structural Information for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 1448-87-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₈H₅ClN₂ | [1][4][5][7][8] |

| Synonyms | Chloroquinoxaline, NSC 43553, Quinoxaline, 2-chloro- | [1][4][6][8] |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)Cl | [1][4] |

| InChI | InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | [1][4][9] |

| InChIKey | BYHVGQHIAFURIL-UHFFFAOYSA-N |[1][4][9] |

Physicochemical Properties

This compound is typically a white to yellow or light brown crystalline powder.[1][5][8] It is sparingly soluble in water but serves as a versatile reagent in various organic solvents.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 164.59 g/mol | [1][4][7] |

| Appearance | White to gray, purple, or light brown crystalline powder | [1][5][8] |

| Melting Point | 47-50 °C | [5][6] |

| Boiling Point | 100 °C at 1.4 mmHg | [5][6] |

| Density | ~1.28 g/cm³ (rough estimate) | [5][8] |

| Vapor Pressure | 0.03 mmHg at 25°C | [5][8] |

| Flash Point | >230 °F (>110 °C) | [5][8] |

| pKa | -1.21 ± 0.30 (Predicted) | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | Spectra available, confirming the aromatic protons. | [4][9] |

| ¹³C NMR | Spectra available for carbon framework analysis. | [4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 129; m/z 2nd highest: 164; m/z 3rd highest: 102 | [4][10] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H (~3100-3000 cm⁻¹), C=N, C=C, and C-Cl bonds. | [4][10][11] |

| UV-Vis Spectroscopy | λmax: 346 nm (in Ethanol) |[1] |

Synthesis, Reactivity, and Experimental Protocols

This compound is a key synthetic intermediate, valued for the reactivity of its chloro group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.[2]

A common and efficient method for synthesizing this compound is through the chlorination of 2-hydroxyquinoxaline (B48720) using phosphorus oxychloride (POCl₃).[6][8] This reaction can be scaled up effectively, achieving high yields and purity.[6]

Experimental Protocol 1: Synthesis of this compound from 2-Hydroxyquinoxaline [6]

-

Reagents : 2-Hydroxyquinoxaline, Phosphorus oxychloride (POCl₃, 2.3 equivalents).

-

Procedure :

-

Dissolve 2-hydroxyquinoxaline in pure phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux conditions for 1 hour.

-

Monitor the reaction to completion.

-

Upon completion, perform rapid filtration of the crude reaction mixture through a silica (B1680970) gel pad to yield the final product.

-

-

Yield : This procedure has been validated on a 100 g scale, typically affording 103-105 g of this compound (98-99% yield) with high purity (≥99% by LCMS).[6]

The chlorine atom at the 2-position is a reactive site for nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.[2][12] These reactions are fundamental to creating novel compounds with potential therapeutic applications.[2][11][13]

Experimental Protocol 2: General Synthesis of 2-Aminoquinoxaline Derivatives [12]

-

Reagents : this compound (1 equivalent), desired amine (5 equivalents), potassium carbonate (2 equivalents), dioxane/water (9:1 mixture).

-

Procedure :

-

Dissolve this compound, potassium carbonate, and the selected amine in a 9:1 dioxane/water solvent system in a sealed tube.

-

Heat the mixture at 105 °C for 3 hours.

-

After cooling, filter the crude mixture.

-

Dissolve the resulting solid in ethyl acetate (B1210297) and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue using flash chromatography on a silica gel stationary phase with an ethyl acetate/hexane gradient as the mobile phase.

-

Applications in Drug Discovery

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[2][11][13][14][15] this compound is a primary starting material for exploring this chemical space.[8]

The general workflow for scaffold-based drug discovery using this compound involves synthesizing a library of derivatives and screening them for biological activity to identify lead compounds for further development.

Derivatives of this compound have shown promise as:

-

Anticancer Agents : Chloroquinoxaline sulfamide, synthesized from this compound, is active against human cancers.[8][16]

-

Antimalarial Agents : It is a starting material for novel arylaminoquinoxalines that exhibit antimalarial activity.[8]

-

Antimicrobial and Antiviral Agents : Quinoxaline derivatives exhibit a broad spectrum of antimicrobial and antiviral activities.[1][13][14][15]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and a versatile reactivity profile. Its physicochemical properties are well-characterized, and established synthetic protocols allow for its efficient production and derivatization. Its central role as a scaffold in the development of new therapeutic agents continues to make it a compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. This compound | 1448-87-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound(1448-87-9) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 15. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Chloroquinoxaline from o-Phenylenediamine

This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoxaline, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available o-phenylenediamine (B120857). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is a key component in a variety of pharmacologically active agents, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. The synthesis of this compound is a crucial step in the development of novel therapeutics, as the chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

The synthesis of this compound from o-phenylenediamine is a robust two-step process. The first step involves the cyclocondensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form a quinoxalin-2(1H)-one intermediate. This intermediate is then subjected to chlorination in the second step to yield the desired this compound.

Synthetic Pathway

The overall synthetic pathway from o-phenylenediamine to this compound is depicted below. The process involves the formation of a stable intermediate, quinoxalin-2(1H)-one, which is subsequently chlorinated.

Step 1: Synthesis of Quinoxalin-2(1H)-one

The initial step in the synthesis is the cyclocondensation reaction between o-phenylenediamine and glyoxylic acid to form the intermediate, quinoxalin-2(1H)-one. This reaction is typically carried out in an acidic aqueous medium under reflux conditions.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a solution of hydrochloric acid and water.

-

To this solution, add an equimolar amount of glyoxylic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.

-

Dry the collected solid to obtain crude quinoxalin-2(1H)-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol (B145695) to obtain a purer product.

| Parameter | Value |

| Reactants | o-Phenylenediamine, Glyoxylic Acid |

| Solvent | Water, Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | Quinoxalin-2(1H)-one |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

The second and final step is the chlorination of the quinoxalin-2(1H)-one intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group of the quinoxalinone into a chlorine atom.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas evolved), place the quinoxalin-2(1H)-one obtained from the previous step.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

-

Heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide (B78521) solution until the mixture is alkaline.

-

The product will precipitate out as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the final product under vacuum.

| Parameter | Value |

| Reactant | Quinoxalin-2(1H)-one |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Temperature | Reflux (approx. 105-110 °C) |

| Reaction Time | 2-3 hours |

| Product | This compound |

| Typical Yield | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound, from the initial reaction setup to the final purification of the product.

Conclusion

The synthesis of this compound from o-phenylenediamine via a quinoxalin-2(1H)-one intermediate is a reliable and efficient method for producing this key building block in drug discovery. The provided protocols and data offer a solid foundation for researchers to successfully synthesize this compound. Careful handling of reagents, particularly phosphorus oxychloride, and adherence to safety protocols are essential for a safe and successful synthesis. The versatility of the resulting this compound allows for the creation of diverse libraries of quinoxaline derivatives for screening and development of new therapeutic agents.

2-Chloroquinoxaline: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of 2-Chloroquinoxaline (CAS No. 1448-87-9), a pivotal heterocyclic compound in the landscape of modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant applications, supported by experimental protocols and pathway visualizations.

Core Chemical and Physical Data

This compound is a yellow crystalline solid that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its core characteristics are summarized below.

| Property | Value |

| CAS Number | 1448-87-9[1] |

| Molecular Formula | C₈H₅ClN₂[1] |

| Molecular Weight | 164.59 g/mol |

| Appearance | White to light gray or yellow crystalline powder |

| Melting Point | 47-50 °C |

| Boiling Point | 100 °C at 1.4 mmHg |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 2-hydroxyquinoxaline (B48720) (also known as quinoxalin-2-one). This reaction is typically carried out using phosphorus oxychloride (POCl₃) and yields the desired product with high efficiency.

Experimental Protocol: Synthesis from 2-Hydroxyquinoxaline

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-hydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To 100g of phosphorus oxychloride, add 14.62 g (100 mmol) of quinoxalin-2-one.[2]

-

Heat the mixture at reflux for a duration of 1.5 hours under a nitrogen atmosphere.[2]

-

After reflux, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture into 700 ml of water.[2]

-

Extract the resulting aqueous solution with dichloromethane (2 x 250 ml).[2]

-

Combine the organic layers and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield this compound as a brown solid.[2]

Applications in Drug Development

This compound is a versatile scaffold for the development of novel therapeutic agents due to its wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3] The chlorine atom at the 2-position is a reactive site, enabling nucleophilic substitution to create a diverse library of derivatives.

Antimicrobial and Antifungal Applications

Derivatives of this compound have demonstrated significant potential as both antibacterial and antifungal agents. The substitution of the chlorine atom with various nucleophiles such as alcohols, thiols, and amines is a primary strategy for generating novel compounds with enhanced biological activity.

Anticancer Potential

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer properties. Research has shown that derivatives synthesized from this compound can exhibit significant cytotoxic activity against various cancer cell lines.

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents, with some research exploring their efficacy against respiratory pathogens. The molecular framework of this compound has been used as a template in in-silico studies to evaluate binding affinity to viral proteins.

Experimental Workflow: Synthesis of 2-Aminoquinoxaline Analogs

A common application of this compound is in the synthesis of 2-aminoquinoxaline derivatives, which are explored for various therapeutic purposes.

Experimental Protocol: General Method for Synthesis of 2-Aminoquinoxaline Analogs

This protocol details a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an amine.

Materials:

-

This compound

-

Desired amine

-

Potassium carbonate (K₂CO₃)

-

Dioxane/water (9:1 mixture)

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a sealed tube, dissolve this compound (0.608 mmol), potassium carbonate (1.215 mmol), and the desired amine (3.038 mmol) in 2.4 mL of a 9:1 dioxane/water mixture.[4]

-

Heat the reaction mixture at 105 °C for 3 hours.[4]

-

After cooling, filter the crude mixture.

-

Dissolve the resulting solid in ethyl acetate and wash twice with brine.[4]

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

-

Purify the crude residue using flash chromatography with a silica gel stationary phase.[4]

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its versatile chemical nature allows for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. The protocols and data presented in this guide are intended to support researchers in their endeavors to develop novel and effective therapeutic agents based on the quinoxaline scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents and its stability under different environmental conditions, including pH, temperature, and light exposure. Detailed experimental protocols for the determination of these properties are provided, alongside an exploration of the key signaling pathways influenced by quinoxaline (B1680401) derivatives.

Physicochemical Properties of this compound

This compound presents as a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Melting Point | 47-50 °C | [2] |

| Appearance | White to grey to purple or light brown powder | [2] |

| CAS Number | 1448-87-9 | [1] |

Solubility Profile

Aqueous Solubility

This compound is sparingly soluble in water. The inherent planarity and aromaticity of the quinoxaline scaffold contribute to poor solubility in aqueous media.[3]

Organic Solvent Solubility

Based on the structural characteristics of this compound, a halogenated heterocyclic aromatic compound, its solubility is generally higher in polar aprotic solvents. A qualitative summary of its expected solubility in common organic solvents is provided in Table 2. It is always recommended to perform a small-scale solubility test with the intended solvent before proceeding with a larger-scale experiment.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Good |

| Dimethyl sulfoxide (B87167) (DMSO) | Good | |

| Alcohols | Methanol | Moderate to Low |

| Ethanol | Moderate to Low | |

| Halogenated | Dichloromethane | Moderate |

| Chloroform | Moderate | |

| Ethers | Tetrahydrofuran (THF) | Moderate |

| Esters | Ethyl Acetate | Low |

| Non-polar | n-Hexane | Poor |

Stability Profile

The stability of this compound under various conditions is a crucial factor in its handling, storage, and application in chemical reactions and biological assays.

pH Stability and Hydrolysis

The stability of this compound is significantly influenced by pH. The 2-chloro substituent is susceptible to hydrolysis, particularly under acidic conditions. The protonation of the quinoxaline nitrogen atoms can make the 2-position more susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxyquinoxaline.[4] The rate of this hydrolysis is expected to increase as the pH decreases.[4] To minimize hydrolysis, it is recommended to maintain a pH above 4 and to use anhydrous solvents when possible.[4]

One study investigated the kinetics of the alkaline hydrolysis of this compound in acetonitrile-water mixtures, demonstrating that the reaction follows pseudo-first-order kinetics.[5][6]

Thermal Stability

This compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions. However, like most organic compounds, it will decompose at elevated temperatures. While specific quantitative data on its thermal decomposition is limited, general principles suggest that the quinoxaline ring itself is relatively stable due to its aromaticity. Forced degradation studies involving elevated temperatures are necessary to fully characterize its thermal decomposition pathway.[7]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of many heterocyclic compounds. The photostability of this compound should be considered, especially for applications where it may be exposed to light for extended periods. Photodegradation can lead to the formation of impurities that may affect its chemical reactivity or biological activity. To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere.[4]

Signaling Pathways Modulated by Quinoxaline Derivatives

Quinoxaline derivatives have been shown to interact with and modulate various cellular signaling pathways, making them attractive scaffolds for the development of therapeutic agents. Two key pathways that have been identified are the Wnt/β-catenin and MAPK signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, and differentiation.[8] Aberrant activation of this pathway is implicated in various cancers.[8] Several studies have identified quinoxaline derivatives as inhibitors of the Wnt/β-catenin pathway.[9][10] For instance, certain 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit this pathway in non-small-cell lung cancer cell lines.[9] Another study demonstrated that a triazole-quinoxaline derivative attenuates epithelial-to-mesenchymal transition (EMT) in colorectal cancer cells by suppressing the Wnt/β-catenin pathway.[10] The general mechanism involves the inhibition of key components of the pathway, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of its target genes.[8]

Caption: Simplified Wnt/β-catenin signaling pathway and potential points of intervention by quinoxaline derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many diseases, including cancer and inflammatory disorders. Quinoxaline derivatives have been investigated as inhibitors of various kinases within the MAPK pathway, such as p38 MAP kinase.[11][12] For example, a series of quinoxaline derivatives possessing a hydrazone moiety were identified as potent p38α MAPK inhibitors with anti-inflammatory activity.[12]

Caption: Overview of the MAPK signaling pathway, highlighting the p38 MAPK cascade as a target for quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3]

Caption: Workflow for the isothermal saturation method for solubility determination.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The equilibration time should be determined empirically.

-

Sampling: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter.

-

Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7][13]

Procedure:

-

Stress Conditions: Subject this compound (as a solid or in solution) to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with a range of acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at different temperatures.

-

Oxidation: Expose to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heat the solid or solution at elevated temperatures.

-

Photostability: Expose the solid or solution to light sources as specified in ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as UPLC-MS, to separate and identify the parent compound and any degradation products.[14]

-

Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time to determine the degradation kinetics.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[15]

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan (e.g., alumina).[16]

-

Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[16]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature to obtain a thermogram. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Photostability Testing Protocol

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Caption: Workflow for photostability testing according to ICH guidelines.

Procedure:

-

Sample Preparation: Prepare samples of this compound in chemically inert, transparent containers. A dark control, protected from light (e.g., with aluminum foil), should be prepared for comparison.

-

Light Exposure: Expose the samples to a light source that meets ICH specifications, such as a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After exposure, analyze the samples and the dark control using a validated stability-indicating method to determine the extent of degradation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, essential parameters for its successful application in research and development. While quantitative data remains somewhat limited in publicly available literature, the provided qualitative information, experimental protocols, and insights into modulated signaling pathways offer a solid foundation for researchers, scientists, and drug development professionals. A systematic approach to determining the solubility and stability of this compound, guided by the methodologies outlined herein, will enable its more effective and reliable use in the synthesis of novel compounds and the development of new therapeutic agents.

References

- 1. This compound | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triazole-quinoxaline attenuates epithelial-to-mesenchymal transition by suppressing the Wnt/β-catenin pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmasm.com [pharmasm.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. etamu.edu [etamu.edu]

- 16. epfl.ch [epfl.ch]

The Strategic Reactivity of the C-Cl Bond in 2-Chloroquinoxaline: An In-depth Technical Guide for Drug Discovery and Development

Introduction: The quinoxaline (B1680401) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the quinoxaline ring system is a critical endeavor in drug discovery, enabling the modulation of pharmacological profiles and the exploration of structure-activity relationships (SAR). Among the various substituted quinoxalines, 2-chloroquinoxaline stands out as a versatile and highly valuable building block. The reactivity of its C-Cl bond at the 2-position allows for a diverse range of chemical transformations, making it an essential precursor for the synthesis of novel quinoxaline derivatives.

This in-depth technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, with a focus on its application in the development of new therapeutic agents. We will delve into the primary reaction pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their work.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-Cl bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring.[2] This activation facilitates nucleophilic aromatic substitution (SNAr), a powerful method for introducing a wide variety of substituents at the 2-position. The reaction typically proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.[3][4]

A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in SNAr reactions with this compound, leading to the synthesis of diverse libraries of 2-substituted quinoxaline derivatives.[5]

Representative SNAr Reactions and Conditions

The following table summarizes typical conditions and outcomes for the SNAr of this compound with various nucleophiles.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclic Amines | K₂CO₃, Dioxane/H₂O (9:1), 105 °C, 3 h | 2-(Piperidin-1-yl)quinoxaline | Not specified | [6] |

| Thiols | K₂CO₃ or NaH, DMF or THF, 0 °C to RT | 2-(Thiophenoxy)quinoxaline | Not specified | [2] |

| Amines | Base (e.g., K₂CO₃), DMF, 80-120 °C | 2-Aminoquinoxaline Derivatives | Not specified | [2] |

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)quinoxaline

This protocol provides a general procedure for the SNAr of this compound with a cyclic amine.[6]

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in a 9:1 mixture of dioxane and water.

-

Add potassium carbonate (2.0 eq) and the desired amine (e.g., piperidine, 5.0 eq) to the solution.

-

Heat the reaction mixture at 105 °C for 3 hours.

-

After cooling to room temperature, filter the crude mixture.

-

Dissolve the solid in ethyl acetate and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue using flash chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The C-Cl bond in this compound is amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][7] These reactions significantly expand the synthetic utility of this compound, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst.[1][7]

Overview of Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Amines | C-N | Pd₂(dba)₃, Xantphos |

| Sonogashira | Terminal Alkynes | C-C (sp) | Pd(PPh₃)₂Cl₂, CuI |

| Heck | Alkenes | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents data for the Suzuki-Miyaura coupling of a related substrate, 2,6-dichloroquinoxaline, which provides a strong indication of the conditions applicable to this compound.[1]

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the required time (monitor by TLC).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Other Notable Reactions

While SNAr and palladium-catalyzed cross-coupling are the most prominent reactions, the C-Cl bond in this compound can also participate in other transformations. For instance, under specific conditions with certain nucleophiles like ketone enolates, a radical nucleophilic substitution (SRN1) mechanism has been observed.[8][9]

Conclusion

This compound is a cornerstone building block in the synthesis of functionalized quinoxaline derivatives for drug discovery and development. The strategic reactivity of its C-Cl bond at the 2-position provides reliable and versatile access to a vast chemical space through well-established methodologies such as nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, their mechanisms, and optimal conditions is paramount for medicinal chemists aiming to design and synthesize novel quinoxaline-based therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers in this dynamic and impactful field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Chloroquinoxaline: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the protons on the quinoxaline (B1680401) ring system.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.76 | s | H-3 |

| 8.09 | dd | H-5 |

| 7.82 | dd | H-8 |

| 7.78 | ddd | H-6 |

| 7.72 | ddd | H-7 |

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-2 |

| 144.9 | C-3 |

| 141.9 | C-8a |

| 140.7 | C-4a |

| 131.5 | C-7 |

| 130.8 | C-6 |

| 129.7 | C-5 |

| 129.4 | C-8 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic system.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3060 | Aromatic C-H stretch |

| 1600, 1560, 1480 | Aromatic C=C stretching |

| 1120 | C-Cl stretch |

| 830, 760 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak.

| m/z | Relative Intensity (%) | Assignment |

| 166 | 33 | [M+2]⁺ (containing ³⁷Cl) |

| 164 | 100 | [M]⁺ (containing ³⁵Cl) |

| 129 | 85 | [M-Cl]⁺ |

| 102 | 40 | [C₇H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data processing involves Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).

IR Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum Two, in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Applications of 2-Chloroquinoxaline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Chloroquinoxaline stands as a pivotal heterocyclic building block in the realm of organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the primary synthetic applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to support researchers in their synthetic endeavors.

The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The chlorine atom at the 2-position of the quinoxaline ring is a key functional handle, rendering the molecule susceptible to a variety of synthetic transformations. This reactivity allows for the facile introduction of diverse substituents, enabling the generation of extensive chemical libraries for drug discovery and materials science.[3][4]

This guide will focus on the most prevalent and impactful applications of this compound in organic synthesis, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily at the reactive C2-chloro position.[5] The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.[5]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, typically aryl or vinyl boronic acids. This reaction is instrumental in the synthesis of 2-arylquinoxalines, a class of compounds with significant pharmacological interest.[6] While many examples in the literature utilize more activated di- or tri-substituted chloroquinoxalines, the fundamental principles are directly applicable to the parent this compound.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline (B50164)

This protocol for the closely related 2,6-dichloroquinoxaline provides a solid foundation for reactions with this compound.[6][7]

-

Materials:

-

2,6-Dichloroquinoxaline (1.0 mmol, 1 equiv)

-

Arylboronic acid (1.3 mmol, 1.3 equiv)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF) (approx. 8 mL)[6]

-

-

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloroquinoxaline, the arylboronic acid, and potassium phosphate.[7]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

-

Add the anhydrous, degassed THF via syringe.[7]

-

Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of inert gas.[7]

-

Heat the reaction mixture to 90 °C for 8 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (100 mL) and extract the product with dichloromethane (B109758) (100 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography.[6]

-

Quantitative Data for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Chloro-2-phenylquinoxaline | 97 |

| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 96 |

| 3 | 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 85 |

| 4 | 3-Thienylboronic acid | 6-Chloro-2-(3-thienyl)quinoxaline | 72 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynylquinoxalines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of This compound-6-carbonitrile (B3390686)

While specific examples for the parent this compound are less common, this protocol for a related derivative serves as an excellent starting point.[5]

-

Materials:

-

This compound-6-carbonitrile (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

-

Solvent (e.g., DMF, THF)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask, add this compound-6-carbonitrile, the palladium catalyst, copper(I) iodide, and a magnetic stir bar.[5]

-

Evacuate and backfill the flask with an inert gas (repeat three times).[5]

-

Add the degassed solvent, followed by the base and the terminal alkyne via syringe.[5]

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[5]

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[8] This reaction is highly valuable for synthesizing 2-aminoquinoxaline derivatives, which are important scaffolds in medicinal chemistry.[9][10]

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound-6-carbonitrile

This protocol for a related substrate can be adapted for this compound.[5]

-

Materials:

-

This compound-6-carbonitrile (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction tube.[5]

-

Add this compound-6-carbonitrile to the tube.[5]

-

Add the anhydrous solvent, followed by the amine.[5]

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[5]

-

Wash the filtrate with water and brine.[5]

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.[5]

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system, further enhanced by the electronegative chlorine atom, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[11] This allows for the direct displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, often without the need for a metal catalyst.[3][4]

Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Experimental Protocol: General Synthesis of 2-Aminoquinoxaline Analogs [9]

-

Materials:

-

This compound (0.608 mmol)

-

Amine (3.038 mmol)

-

Potassium carbonate (1.215 mmol)

-

Dioxane/water (9:1, 2.4 mL)

-

-

Procedure:

-

Dissolve this compound, potassium carbonate, and the amine in the dioxane/water mixture in a sealed tube.[9]

-

Heat the reaction mixture at 105 °C for 3 hours.[9]

-

Cool the mixture and filter.

-

Dissolve the solid in ethyl acetate (B1210297) and wash twice with brine.[9]

-

Dry the organic layer over sodium sulfate, filter, and evaporate under reduced pressure.[9]

-

Purify the crude residue using flash chromatography.[9]

-

Experimental Protocol: PTC-Mediated Synthesis of 2-Substituted 6-Chloroquinoxalines

This protocol utilizes a phase transfer catalyst (PTC) and can be adapted for this compound by using it as the starting material in place of 2,6-dichloroquinoxaline.[3]

-

Materials:

-

2,6-Dichloroquinoxaline (0.085 mol)

-

Nucleophile (e.g., alcohol, thiol, or amine) (0.085 mol)

-

Triethylbenzylammonium chloride (TEBAC) (0.0085 mol)

-

Potassium carbonate (K₂CO₃) (0.093 mol)

-

Dimethylformamide (DMF) (25 mL)

-

-

Procedure:

-

To a stirred solution of 2,6-dichloroquinoxaline and the desired nucleophile in DMF, add TEBAC and K₂CO₃ at room temperature.[3]

-

Heat the reaction mixture to 70-75°C.[3]

-

Maintain stirring at this temperature for 6-7 hours, monitoring the reaction progress using TLC.[3]

-

After the reaction is complete, filter the mixture.[3]

-

Add the filtrate to ice-cold water and extract the product with ethyl acetate (2 x 25 mL).[3]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[3]

-

Applications in Medicinal Chemistry

The synthetic accessibility of a wide range of 2-substituted quinoxalines from this compound has made it a valuable starting material in drug discovery. Quinoxaline derivatives have been investigated as kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth.[12][13][14] The ability to readily modify the 2-position of the quinoxaline ring allows for the fine-tuning of the molecule's interaction with the target kinase, leading to the development of potent and selective inhibitors.[13]

Workflow for Synthesis and Evaluation of Quinoxaline-based Kinase Inhibitors

Caption: A generalized workflow for the development of kinase inhibitors from this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides synthetic chemists with robust and efficient methods for the preparation of a diverse array of 2-substituted quinoxalines. The demonstrated utility of these derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the continued importance of this compound in the pursuit of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells [mdpi.com]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinoxaline: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoxaline, a heterocyclic compound featuring a fused benzene (B151609) and pyrazine (B50134) ring with a reactive chlorine atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of a diverse array of therapeutic agents.[1][3] The quinoxaline (B1680401) core itself is present in numerous bioactive molecules and approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6][7][8] The chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][9] This technical guide provides a comprehensive overview of this compound as a key intermediate in pharmaceutical development, detailing its synthesis, key reactions, and applications in the generation of novel drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of quinoxalin-2-one. This reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Protocol: Synthesis of this compound from Quinoxalin-2-one [10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 6-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) under a nitrogen atmosphere for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and cautiously pour the mixture onto crushed ice or into cold water with vigorous stirring in a fume hood, as the reaction is highly exothermic and releases HCl gas.

-

Extraction: The resulting aqueous solution is extracted with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Key Reactions of this compound in Pharmaceutical Synthesis

The reactivity of the C-Cl bond in this compound allows for a wide range of chemical transformations, making it a versatile precursor for generating extensive libraries of derivatives. The primary reaction types include nucleophilic aromatic substitution (SNA_r) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols.[9] This is a fundamental method for introducing diverse side chains to the quinoxaline core.

General Experimental Protocol: Amination of this compound [11]

-

Reaction Setup: In a sealed tube or a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.2-3 equivalents) in a suitable solvent such as dioxane/water, DMF, or an alcohol.

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and are extensively used to create carbon-carbon and carbon-heteroatom bonds with this compound as a substrate.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting this compound with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base.[12][13]

General Experimental Protocol: Suzuki-Miyaura Coupling [12][13]

-

Reaction Setup: To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene (B28343), Dioxane, DMF) and water (10-20%).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[12]

| Entry | Arylboronic Acid (Ar) | Yield (%) | Reference |

| 1 | 2-Tolyl | 77 | [13] |

| 2 | 3-Tolyl | 67 | [13] |

| 3 | 4-Tolyl | 75 | [13] |

| 4 | 3,5-Dimethylphenyl | 90 | [13] |

| 5 | 2,4,6-Trimethylphenyl | 96 | [13] |

| 6 | 2-Methoxyphenyl | 72 | [13] |

| 7 | 4-Methoxyphenyl | 63 | [13] |

| 8 | 2,6-Dimethoxyphenyl | 97 | [13] |

| 9 | 4-Fluorophenyl | 62 | [13] |

| 10 | 2-Thienyl | 45 | [13] |

Reaction Conditions: 2,6-dichloroquinoxaline (B50164) (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[13]

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines.[12][14]

General Experimental Protocol: Buchwald-Hartwig Amination [12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding valuable alkynyl-substituted quinoxalines.[12][15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15][17]

General Experimental Protocol: Sonogashira Coupling [12][17]

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., DMF, THF, or an amine solvent like triethylamine) and a base (e.g., Et₃N, i-Pr₂NEt, 2.0-3.0 equivalents).

-

Reaction Conditions: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Applications in Pharmaceutical Research

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a focal point of drug discovery efforts.

Anticancer Activity

Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer properties.[18] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases, or by intercalating with DNA. For example, certain quinoxaline-based compounds have shown significant cytotoxic activity against various cancer cell lines, including breast, liver, and colon cancer.[8]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Doxorubicin | Hela | 8.87 ± 0.6 | [19] |

| HCT-116 | 5.57 ± 0.4 | [19] | |

| MCF-7 | 4.17 ± 0.2 | [19] | |

| Compound 6k | Hela | 12.17 ± 0.9 | [19] |

| HCT-116 | 9.46 ± 0.7 | [19] | |

| MCF-7 | 6.93 ± 0.4 | [19] |

Antimicrobial Activity

The quinoxaline nucleus is a common feature in many antimicrobial agents.[3] Derivatives synthesized from this compound have shown potent activity against a range of bacteria and fungi.[2] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 2-substituted 6-chloroquinoxaline | S. aureus | 12-25 | [2] |

| E. coli | 10-22 | [2] | |

| Chloramphenicol (Standard) | S. aureus | 28 | [2] |

| E. coli | 30 | [2] |

Antiviral Activity

Quinoxaline derivatives have also been investigated as potential antiviral agents, with some compounds showing activity against viruses such as tobacco mosaic virus (TMV) and even respiratory pathogens.[4][20][21]

| Compound | Virus | EC₅₀ (mg mL⁻¹) | Reference |

| Quinoxaline Derivative 1 | TMV | 287.1 | [4][20] |

| Quinoxaline Derivative 2 | TMV | 157.6 | [4][20] |

| Quinoxaline Derivative 3 | TMV | 133.0 | [4][20] |

Conclusion

This compound stands as a cornerstone in the synthesis of novel pharmaceutical agents. Its straightforward preparation and the exceptional reactivity of the C-Cl bond provide a robust platform for the generation of diverse molecular architectures. The extensive body of research highlighting the broad pharmacological activities of its derivatives underscores the continued importance of this scaffold in drug discovery. The detailed experimental protocols and structured data presented in this guide aim to facilitate further exploration and exploitation of this compound in the development of next-generation therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]